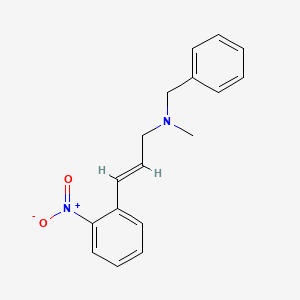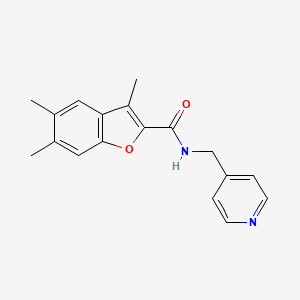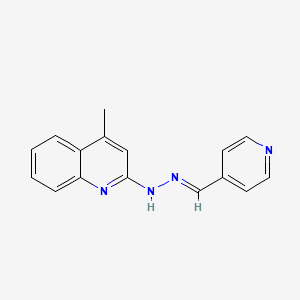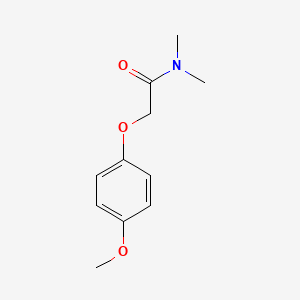![molecular formula C18H16F3N3O B5695832 N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.
Wirkmechanismus
TFB-TBOA acts as a non-transportable substrate for glutamate transporters, leading to the inhibition of glutamate uptake and subsequent accumulation of extracellular glutamate. This accumulation of glutamate can lead to excitotoxicity, which is the pathological process that results from excessive activation of glutamate receptors. TFB-TBOA has been shown to selectively inhibit the glutamate transporter subtype EAAT2, which is predominantly expressed in astrocytes.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to have several biochemical and physiological effects. Inhibition of glutamate transporters by TFB-TBOA can lead to an increase in extracellular glutamate levels, which can activate glutamate receptors and lead to excitotoxicity. This excitotoxicity can cause neuronal damage and death, which has been implicated in several neurological disorders. TFB-TBOA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
TFB-TBOA has several advantages for lab experiments, including its potency and selectivity for EAAT2. This compound can be used to investigate the role of glutamate transporters in various neurological disorders, and its inhibition can lead to the accumulation of extracellular glutamate, which can be measured using various techniques. However, TFB-TBOA has several limitations, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
TFB-TBOA has several potential future directions, including its use in the development of new therapies for neurological disorders. This compound has been shown to be effective in preclinical models of epilepsy, Alzheimer's disease, and stroke, and may have potential applications in the treatment of these disorders. Future research should focus on the development of new compounds that are more potent and selective for glutamate transporters, as well as the investigation of the long-term effects of TFB-TBOA on neuronal function and survival. Additionally, the use of TFB-TBOA in combination with other drugs may have synergistic effects and should be investigated further.
Synthesemethoden
The synthesis of TFB-TBOA involves several steps, including the reaction of 2-(trifluoromethyl)-1H-benzimidazole with ethyl chloroacetate, followed by the reaction of the resulting product with 2-phenylethylamine. The final product is obtained through purification and isolation of TFB-TBOA.
Wissenschaftliche Forschungsanwendungen
TFB-TBOA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating synaptic transmission and plasticity in the brain. TFB-TBOA has been used in several studies to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, Alzheimer's disease, and stroke.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c19-18(20,21)17-23-14-8-4-5-9-15(14)24(17)12-16(25)22-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLZHRIEHBAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)

![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)

![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)






![ethyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5695827.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)